molecular formula C₂₁H₁₂D₄ClFN₄O₅ B1146874 Fluoxastrobin-d4 CAS No. 1246833-67-9

Fluoxastrobin-d4

Cat. No.: B1146874
CAS No.: 1246833-67-9
M. Wt: 462.85
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Description

Fluoxastrobin-d4 is a deuterated analog of fluoxastrobin, a strobilurin fungicide. Strobilurins are a class of fungicides that inhibit mitochondrial respiration in fungi, thereby preventing fungal growth and proliferation. This compound is primarily used as a reference standard in analytical chemistry to study the behavior and metabolism of fluoxastrobin in various environments .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of fluoxastrobin-d4 involves the incorporation of deuterium atoms into the fluoxastrobin molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process begins with the preparation of deuterated starting materials, followed by their reaction under controlled conditions to form the final deuterated product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to ensure the purity and consistency of the deuterated compound. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions: Fluoxastrobin-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxide, while reduction may produce this compound alcohol .

Scientific Research Applications

Fluoxastrobin-d4 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Mechanism of Action

Fluoxastrobin-d4, like fluoxastrobin, inhibits mitochondrial respiration in fungi by blocking the transfer of electrons at the quinone outside site of the cytochrome bc1 complex (complex III) in the electron transport chain. This inhibition disrupts the production of adenosine triphosphate (ATP), leading to the death of the fungal cells .

Comparison with Similar Compounds

Fluoxastrobin-d4 is compared with other strobilurin fungicides such as:

  • Azoxystrobin
  • Kresoxim-methyl
  • Picoxystrobin
  • Oryzastrobin
  • Dimoxystrobin
  • Pyraclostrobin
  • Trifloxystrobin

Uniqueness: this compound’s uniqueness lies in its deuterated nature, which makes it an ideal reference standard for analytical studies. The presence of deuterium atoms provides enhanced stability and allows for precise tracking in metabolic studies .

Properties

CAS No.

1246833-67-9

Molecular Formula

C₂₁H₁₂D₄ClFN₄O₅

Molecular Weight

462.85

Synonyms

(1E)-[2-[[6-(2-Chlorophenoxy)-5-fluoro-4-pyrimidinyl]oxy]phenyl](5,6-dihydro-1,4,2-dioxazin-3-yl-d4)methanone O-Methyloxime;  Disarm-d4;  HEC 5725-d4;  Fandango-d4; 

Origin of Product

United States

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